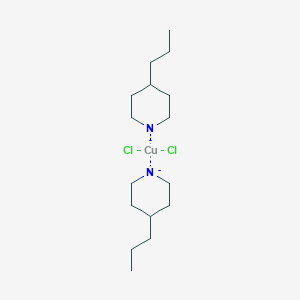
Dichlorobis(4-propylpyridine)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(4-propylpyridine)copper is a coordination compound where a copper(II) ion is coordinated with two chloride ions and two 4-propylpyridine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(4-propylpyridine)copper typically involves the reaction of copper(II) chloride with 4-propylpyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the copper ion. The general reaction can be represented as follows:
[ \text{CuCl}_2 + 2 \text{C}_8\text{H}_11\text{N} \rightarrow \text{CuCl}_2(\text{C}_8\text{H}_11\text{N})_2 ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dichlorobis(4-propylpyridine)copper can undergo various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using suitable reducing agents.
Substitution: The chloride ligands can be substituted with other ligands such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide salts (e.g., NaBr, NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of this compound analogs with different halides.
科学研究应用
Dichlorobis(4-propylpyridine)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to copper’s role in biological systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and coordination polymers.
作用机制
The mechanism of action of Dichlorobis(4-propylpyridine)copper involves the coordination of the copper ion with the ligands, which stabilizes the copper in its +2 oxidation state. The copper center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
相似化合物的比较
Similar Compounds
Dichlorobis(pyridine)copper: Similar structure but with pyridine instead of 4-propylpyridine.
Dichlorobis(dimethylsulfoxide)copper: Similar coordination environment but with dimethylsulfoxide ligands.
Dichlorobis(2,2’-bipyridine)copper: Contains 2,2’-bipyridine ligands instead of 4-propylpyridine.
Uniqueness
Dichlorobis(4-propylpyridine)copper is unique due to the presence of the 4-propylpyridine ligands, which can influence the compound’s solubility, stability, and reactivity compared to other similar copper complexes. The propyl group can also impact the compound’s interaction with biological systems, potentially enhancing its antimicrobial or therapeutic properties.
属性
CAS 编号 |
15242-99-6 |
|---|---|
分子式 |
C16H32Cl2CuN2-2 |
分子量 |
386.9 g/mol |
IUPAC 名称 |
dichlorocopper;4-propylpiperidin-1-ide |
InChI |
InChI=1S/2C8H16N.2ClH.Cu/c2*1-2-3-8-4-6-9-7-5-8;;;/h2*8H,2-7H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
XTNADDZFAONEKN-UHFFFAOYSA-L |
规范 SMILES |
CCCC1CC[N-]CC1.CCCC1CC[N-]CC1.Cl[Cu]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
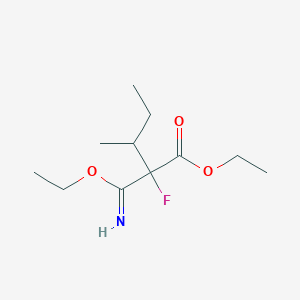
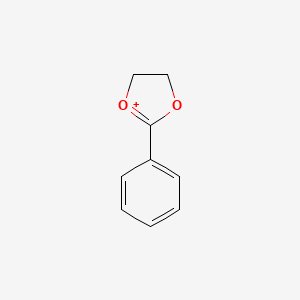
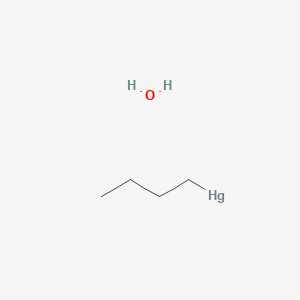
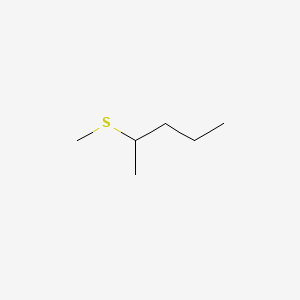

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
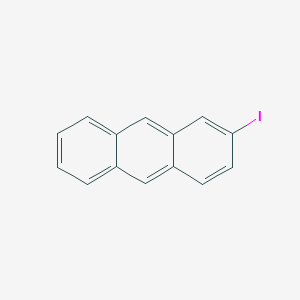
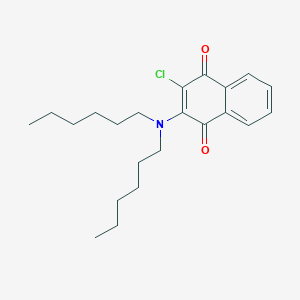

![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
